molecular formula C8H6ClN3O B13074286 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B13074286
M. Wt: 195.60 g/mol
InChI Key: HAFGLLBOLFHTQD-UHFFFAOYSA-N
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Description

5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position and a triazolyl group at the 2nd position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Phenol: The final step involves coupling the triazole ring with a phenol derivative under suitable conditions, such as in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science: Incorporated into polymers to enhance their properties.

Biology:

    Antimicrobial Agents: Exhibits potential antimicrobial activity against various pathogens.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly antifungal and anticancer agents.

Industry:

    Agriculture: Used in the synthesis of agrochemicals.

    Dye Industry: Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Disruption of Cellular Processes: In antimicrobial applications, it disrupts essential cellular processes in pathogens, leading to their death.

Comparison with Similar Compounds

  • 5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)phenyl ketone
  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Comparison:

  • Structural Differences: While these compounds share the triazole and chloro groups, their additional substituents (e.g., chloromethyl or methyl groups) lead to different chemical properties and reactivities.
  • Unique Properties: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its phenolic hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding, influencing its biological activity and solubility.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-2-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H6ClN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H

InChI Key

HAFGLLBOLFHTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)N2C=NN=C2

Origin of Product

United States

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